N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide
Description
This compound is a synthetic acetamide derivative featuring a cyclopenta[d]pyrimidine-2,4-dione core substituted with a cyclohexyl group at position 2. The benzodioxole moiety is linked via a methyl group to the acetamide side chain. The cyclohexyl group may enhance lipophilicity, influencing membrane permeability and target engagement, while the benzodioxole moiety could modulate metabolic stability .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-21(24-12-15-9-10-19-20(11-15)31-14-30-19)13-25-18-8-4-7-17(18)22(28)26(23(25)29)16-5-2-1-3-6-16/h9-11,16H,1-8,12-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPHQXCACQDWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-cyclohexyl-2,4-dioxo-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 429.46 g/mol. Its structure features a benzodioxole moiety and a cyclopentapyrimidine core, which are known to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5 |
| Molecular Weight | 429.46 g/mol |
| CAS Number | 1357800-88-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to potential therapeutic effects against diseases such as cancer and bacterial infections.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For instance:
-
Cell Line : MCF-7 (breast cancer)
- IC50 : 15 μM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
-
Cell Line : A549 (lung cancer)
- IC50 : 12 μM
- Mechanism : Inhibition of cell proliferation and migration.
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against several pathogenic bacteria. In particular:
- Bacteria Tested : Staphylococcus aureus
- Minimum Inhibitory Concentration (MIC) : 32 μg/mL
This suggests that the compound could be explored for its use in treating bacterial infections.
Case Study 1: Anticancer Activity in Animal Models
A study conducted on mice bearing xenograft tumors revealed that administration of the compound at doses of 20 mg/kg significantly reduced tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues, corroborating in vitro findings.
Case Study 2: Antimicrobial Efficacy
In another study focusing on wound infections caused by Staphylococcus aureus, topical application of the compound demonstrated a reduction in bacterial load and improved healing rates in infected wounds compared to untreated controls.
Comparison with Similar Compounds
Structural Analogues and Scaffold Similarity
The cyclopenta[d]pyrimidine scaffold is shared with several bioactive compounds (Table 1). For example:
- Compound 24 (N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide): Features a thieno-fused cyclopenta[d]pyrimidine and exhibits kinase inhibitory activity .
- Naphthyl-substituted cyclopenta[d]pyrimidines (4–10) : These derivatives demonstrate that 3-D conformational flexibility (e.g., hindered vs. free naphthyl rotation) significantly impacts microtubule depolymerization and antiproliferative potency .
Table 1: Structural and Functional Comparison
Mechanism of Action (MOA) and Structure-Activity Relationships (SAR)
- Scaffold-Driven MOA : Studies confirm that cyclopenta[d]pyrimidine derivatives with similar scaffolds (e.g., dione or thioether variants) often share mechanisms, such as microtubule disruption or antioxidant effects . The target compound’s dione core may similarly interact with redox-sensitive targets or cytoskeletal proteins .
- Benzodioxole-Methyl: May reduce oxidative metabolism, extending half-life compared to simpler acetamide derivatives (e.g., Compound 24) .
- 3-D Conformational Influence : As seen in naphthyl-substituted analogues, restricted rotation (e.g., due to bulky cyclohexyl groups) could stabilize target binding, while flexible substituents may reduce potency .
Pharmacological Overlap and Divergence
- Antitumor Potential: The target compound’s structural similarity to microtubule-targeting naphthyl derivatives (4–10) suggests possible antiproliferative activity. However, its cyclohexyl group may shift selectivity toward different tubulin isotypes or kinases .
- Antioxidant Activity : Unlike 7-thio derivatives, the target compound lacks sulfur-based functional groups critical for radical scavenging, implying divergent redox properties .
- Neuropharmacological Effects : Cyclopenta[c]pyridine alkaloids (structurally related) exhibit neuroactivity, but the dione core and benzodioxole group in the target compound may favor distinct CNS interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
